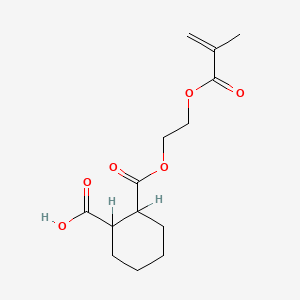

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester

Description

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester (CAS 51252-88-1) is a monoester derivative of cyclohexanedicarboxylic acid functionalized with a methacryloyloxyethyl group. Its molecular formula is C₁₄H₂₀O₆, with a molar mass of 284.3 g/mol (). The compound is commercially known as Acryester HH or NK Ester CB 3 and is characterized by its reactive methacryloyl group, enabling participation in free-radical polymerization. This property makes it valuable in coatings, adhesives, and resin formulations ().

Properties

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h10-11H,1,3-8H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFCWZQFUSJPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885948 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51252-88-1 | |

| Record name | 1-[2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]ethyl] 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51252-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051252881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester, also known as a derivative of cyclohexanedicarboxylic acid, is a compound with potential applications in various fields, particularly in the plastics industry as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products. This article reviews the biological activity of this compound, focusing on its toxicological profile, metabolic pathways, and potential health effects based on existing research.

Toxicological Profile

Research indicates that 1,2-cyclohexanedicarboxylic acid derivatives can exhibit various biological activities, including potential toxicity. For instance, studies have shown that exposure to similar compounds can lead to alterations in lipid metabolism and liver enzyme activities. Specifically, gestational and lactational exposure to 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), a related compound, has been associated with impaired lipid metabolism in animal studies .

Metabolic Pathways

The metabolic pathways of cyclohexanedicarboxylic acid derivatives involve hydrolysis and oxidation processes. In humans, urinary metabolites such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH) have been identified as biomarkers for DINCH exposure . The presence of these metabolites suggests that the compound undergoes significant biotransformation after exposure.

Case Studies

- Environmental Exposure : A study conducted on U.S. adults from 2000 to 2012 measured urinary concentrations of DINCH metabolites. The findings indicated that environmental exposure to DINCH was prevalent and raised concerns about its long-term health effects .

- Toxicity Assessment : A comprehensive toxicity review reported that high doses of DINCH led to increased serum gamma-glutamyl transferase (GGT) activity and altered bilirubin levels in rats, suggesting potential liver effects . The study established a No Observed Adverse Effect Level (NOAEL) for males and females based on these findings.

- Developmental Effects : Another study highlighted that exposure during critical developmental periods could disrupt metabolic processes in offspring, emphasizing the need for further research into reproductive toxicity associated with these compounds .

Data Table: Summary of Biological Activity Findings

Scientific Research Applications

Polymer Chemistry

1,2-Cyclohexanedicarboxylic acid esters are utilized as monomers in the production of polymers. The methacryloyloxy group allows for radical polymerization, making it suitable for:

- Acrylic Resins : Enhancing flexibility and durability in coatings and adhesives.

- Biodegradable Polymers : Used in the development of environmentally friendly materials that decompose more readily than traditional plastics.

| Application Type | Description | Benefits |

|---|---|---|

| Acrylic Resins | Used in paints and coatings | Improved adhesion and durability |

| Biodegradable Polymers | Development of eco-friendly materials | Reduced environmental impact |

Pharmaceutical Formulations

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner:

- Controlled Release Systems : Improving the efficacy of medications by providing sustained release profiles.

Environmental Studies

Research has indicated that derivatives of cyclohexanedicarboxylic acids can serve as plasticizers in various applications. The study of these compounds contributes to understanding their environmental impact:

- Plasticizer Replacement : Used as alternatives to phthalates (e.g., DINCH), which are under scrutiny for health risks.

Case Study 1: Use in Coatings

A study on the use of methacryloyloxyethyl hexahydrophthalate in coatings demonstrated improved adhesion properties compared to traditional formulations. The findings indicated that incorporating this ester into acrylic resins enhanced resistance to weathering and abrasion.

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal explored the use of this compound in creating hydrogels for drug delivery. The results showed that the hydrogels could effectively encapsulate therapeutic agents and provide controlled release over extended periods, highlighting its potential in pharmaceutical applications.

Regulatory Considerations

Given its applications, regulatory assessments are crucial to ensure safety and compliance. The Australian Inventory of Industrial Chemicals lists this compound, indicating it has undergone evaluation for industrial use.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Toxicity and Regulatory Status

- Diisononyl Ester: Classified with precautionary measures (e.g., skin protection) under GHS and restricted in certain applications under REACH Annex XVII ().

- Target Compound: Limited toxicity data available, but methacrylates generally require handling precautions (e.g., ventilation). Its polymer form (CAS 2844332-35-8) was added to Australia’s AIIC in 2022 ().

Research Findings and Industrial Relevance

- Performance in Polymers : The target compound’s methacryloyl group provides a balance of reactivity and stability, outperforming acryloyl derivatives (e.g., MAHP) in durability but requiring photoinitiators for curing ().

- Regulatory Trends: Diisononyl esters are increasingly replaced by bio-based plasticizers due to environmental persistence concerns ().

- Synthetic Utility : The benzyl ester derivative’s chiral centers (1R,2S configuration) make it valuable in asymmetric synthesis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.